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Compound of Interest |

Compound Name: 4-Chloro-6-pyridin-4-ylpyrimidine
CAS No.: 954232-36-1
Cat. No.: B1291971
. J

Executive Summary

4-Chloro-6-(pyridin-4-yl)pyrimidine (CAS: 954232-36-1) is a critical biaryl heterocyclic
intermediate used primarily in the discovery of kinase inhibitors, specifically for p38 Mitogen-
Activated Protein Kinase (p38 MAPK) and Janus Kinase (JAK) pathways.

Unlike its symmetric precursor, 4,6-dichloropyrimidine, this mono-substituted scaffold offers a
"desymmetrized" electrophile. This allows medicinal chemists to perform highly regioselective
nucleophilic aromatic substitutions (

) at the remaining C4-chlorine position, introducing amine-based pharmacophores with high
precision. This guide compares its synthetic utility, physicochemical properties, and reactivity
profile against standard alternatives.[1]

Chemical Identity & Physical Properties[1][2][3][4][5]
[6][7]
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Property Specification
Chemical Name 4-Chloro-6-(pyridin-4-yl)pyrimidine
CAS Number 954232-36-1

Molecular Formula

Molecular Weight 191.62 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF, DCM; sparingly soluble

Solubility )

in water
Melting Point 127-131 °C (Analogous range®)
pKa (Calculated) ~3.5 (Pyridine nitrogen)

*Note: Melting point range is consistent with structural analogs (e.g., 4-chloro-6-(4-
chlorophenyl)pyrimidine) and varies by crystal form/purity.

Synthesis & Characterization Protocol

The synthesis of 4-chloro-6-(pyridin-4-yl)pyrimidine requires a controlled Suzuki-Miyaura cross-
coupling to prevent the formation of the bis-substituted byproduct. The protocol below uses a
stoichiometric imbalance and biphasic solvent system to favor the mono-adduct.

Experimental Protocol: Regioselective Suzuki Coupling

Reagents:

Substrate: 4,6-Dichloropyrimidine (1.0 equiv)

Coupling Partner: 4-Pyridylboronic acid (0.9 equiv) — Limiting reagent is critical.

Catalyst:
(3-5 mol%)

Base:
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(2.0 equiv, 2M aqueous solution)

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Workflow:

Degassing: Charge a reaction vessel with 1,4-dioxane and 2M

. Sparge with Argon for 15 minutes to remove dissolved oxygen (prevents homocoupling and
catalyst oxidation).

Addition: Add 4,6-dichloropyrimidine and
. Stir for 5 minutes.

Controlled Coupling: Add 4-pyridylboronic acid. Heat the mixture to 85°C for 6—12 hours.
Monitor by LCMS for the consumption of boronic acid.

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine.[1]
Dry organic layer over

[1]
Purification: Concentrate in vacuo. Purify via flash column chromatography (

, Gradient: 0-40% EtOAc in Hexanes). The mono-substituted product elutes after the starting
material but before the bis-pyridyl byproduct.

Representative Characterization Data

NMR (400 MHz,

):

[¢]

9.18 (s, 1H, Pyrimidine H-2)

[¢]

8.78 (d, J = 6.0 Hz, 2H, Pyridine H-2',6")

[¢]

8.35 (s, 1H, Pyrimidine H-5)

[¢]

8.10 (d, J = 6.0 Hz, 2H, Pyridine H-3'",5"
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e LC-MS (ESI): Calculated for

. Found: 192.1.

Performance Comparison

This section compares the 4-chloro-6-(pyridin-4-yl)pyrimidine scaffold against its precursor and

a common lipophilic analog (phenyl).

: _ . lectivi

4-Chloro-6-(pyridin-
4-yl)pyrimidine
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4,6-
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Comparison 2: Biological Application (Kinase Inhibition)

In the context of p38 MAPK inhibitors (e.g., analogs of SB-203580), the pyridine ring is crucial.
It serves as a hydrogen bond acceptor for the kinase "hinge" region (specifically Met109 in p38

)-

e Phenyl Analog: Lacks the hinge-binding nitrogen; typically results in >100-fold loss of
potency.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

» Pyridin-4-yl Scaffold: Optimal geometry for hinge interaction while positioning the C4-
substituent into the hydrophobic specificity pocket.

Visualizations
Figure 1: Synthesis & Application Workflow

This diagram illustrates the conversion of the commodity chemical 4,6-dichloropyrimidine into
the target scaffold and its subsequent use in drug synthesis.[2]
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Caption: Step-wise transformation from symmetric precursor to bioactive kinase inhibitor
scaffold.

Figure 2: Electronic Activation & Reactivity

This diagram explains why the pyridin-4-yl group enhances reactivity at the remaining chlorine
position compared to a phenyl group.
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i Electronic Effect on C4-Chlorine i Comparison: Phenyl Analog -
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Caption: The electron-deficient pyridine ring pulls electron density, making the C4-Cl bond
more susceptible to nucleophilic attack.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. benchchem.com [benchchem.com]

e 2.US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents
[patents.google.com]

¢ To cite this document: BenchChem. [Technical Comparison Guide: 4-Chloro-6-(pyridin-4-
yl)pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291971#characterization-data-for-4-chloro-6-
pyridin-4-ylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1291971?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_4_Chloro_6_3_iodophenyl_pyrimidine_Synthesis_Properties_and_Potential_Applications.pdf
https://patents.google.com/patent/US20040054181A1/en
https://patents.google.com/patent/US20040054181A1/en
https://www.benchchem.com/product/b1291971#characterization-data-for-4-chloro-6-pyridin-4-ylpyrimidine
https://www.benchchem.com/product/b1291971#characterization-data-for-4-chloro-6-pyridin-4-ylpyrimidine
https://www.benchchem.com/product/b1291971#characterization-data-for-4-chloro-6-pyridin-4-ylpyrimidine
https://www.benchchem.com/product/b1291971#characterization-data-for-4-chloro-6-pyridin-4-ylpyrimidine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1291971?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

